molecular formula C13H19BN2O3 B580786 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide CAS No. 1220220-21-2

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Cat. No. B580786
CAS RN: 1220220-21-2
M. Wt: 262.116
InChI Key: LXSZMGQQXZXQKX-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is an organic compound with the chemical formula C12H17BO2 . It is also known by other names such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-ylpyridin-2-ylacetamide and Pinacolborane . This compound is commonly used as an intermediate in organic synthesis and finds applications in pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

    Single Crystal X-ray Diffraction : This technique allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. It provides precise bond lengths, angles, and molecular conformations .


Chemical Reactions Analysis

    Coupling Reactions : N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.396 (lit.)

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Huang et al. (2021) detailed the synthesis and crystal structure of related compounds, highlighting their confirmation by spectroscopy (FTIR, NMR) and mass spectrometry. The molecular structures were further validated through density functional theory (DFT) calculations, consistent with X-ray diffraction results. This study underscores the compounds' chemical stability and structural features (Huang et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study by Huang et al. (2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties. This analysis is crucial for understanding the reactivity and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Huang et al., 2021).

  • Potential in Medicinal Chemistry : Research by Menciu et al. (1999) focused on the development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides, aiming to discover novel antiallergic compounds. This study highlighted the potential of such compounds in developing new therapeutic agents, especially in allergy treatment (Menciu et al., 1999).

  • Application in Coordination Polymers : A study by Al-Fayaad et al. (2020) reported the synthesis of an extended dipyridyl ligand using a compound structurally similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide. This ligand was used to form a two-dimensional coordination polymer with potential applications in material science and catalysis (Al-Fayaad et al., 2020).

  • Role in Organic Liquid Electrolyte-based Batteries : Research by Kucuk and Abe (2020) explored the use of boron-based compounds, similar in structure to the compound , as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. This study highlights the potential of such compounds in enhancing the performance of energy storage devices (Kucuk & Abe, 2020).

Safety and Hazards

  • Disposal : Dispose of as industrial waste .

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSZMGQQXZXQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678208
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

CAS RN

1220220-21-2
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220220-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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